3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile
Description
Properties
IUPAC Name |
3-[2-(4-methylphenyl)-5-oxo-1,3,4-oxadiazin-4-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-3-5-11(6-4-10)13-15-16(8-2-7-14)12(17)9-18-13/h3-6H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLKREJYZINXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)CO2)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331893 | |
| Record name | 3-[2-(4-methylphenyl)-5-oxo-1,3,4-oxadiazin-4-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666685 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861212-61-5 | |
| Record name | 3-[2-(4-methylphenyl)-5-oxo-1,3,4-oxadiazin-4-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile, with the CAS number 861212-61-5 and molecular formula C13H13N3O2, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has a molecular weight of 243.27 g/mol and is characterized by its oxadiazine structure, which is known for various biological activities. The presence of the 4-methylphenyl group contributes to its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with oxadiazine structures often exhibit antimicrobial properties. For instance, studies have demonstrated that derivatives similar to this compound possess significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Oxadiazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 3-[2-(4-methylphenyl)-5-oxo...] | P. aeruginosa | 8 µg/mL |
Cytotoxicity and Anticancer Potential
Several studies have investigated the cytotoxic effects of oxadiazine derivatives on cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in various cancer types.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of angiogenesis |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cell survival.
- Receptor Modulation : It can modulate receptor activity related to cell signaling pathways that control growth and apoptosis.
- DNA Interaction : Some studies suggest that oxadiazine derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes.
Case Studies
A notable case study involved the evaluation of this compound's effects on human cancer cell lines where it exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents. The study highlighted its potential as a lead compound for further development in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Cores
The compound’s closest structural analogue within the provided evidence is 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9, ). Key comparisons include:
Electronic and Reactivity Differences
- Oxadiazinone vs. Pyrimidinones, by contrast, are more aromatic and stable, making them common in nucleobase derivatives .
- Propanenitrile Group : Both compounds feature a propanenitrile substituent, which may act as a nitrile pharmacophore or enable click chemistry. However, in Compound 9, the nitrile is part of a phosphoramidite linker, critical for oligonucleotide synthesis, whereas in the target compound, it is directly attached to the heterocycle, suggesting divergent reactivity .
Computational and Experimental Insights
- Crystallography: The target compound’s structure determination would rely on SHELX, particularly SHELXL for refinement, as noted in . Compound 9’s structural complexity (e.g., stereochemistry, protective groups) would necessitate similar high-precision tools.
- For example, the oxadiazinone’s electron-deficient ring might exhibit distinct ESP patterns compared to pyrimidinone’s electron-rich system .
- Docking Studies : AutoDock4 could hypothetically model interactions of the target compound with biological targets (e.g., enzymes), leveraging its propanenitrile group as a hydrogen-bond acceptor. Compound 9’s phosphoramidite group, however, is designed for covalent bonding in solid-phase DNA synthesis, limiting docking comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
